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The relentless miniaturization of electronic components has pushed traditional interconnect
materials, like copper (Cu), to their physical limits. As dimensions shrink, the resistivity of
copper increases, leading to significant challenges in signal delay, power consumption, and
overall device performance. This has spurred the exploration of novel materials with superior
properties at the nanoscale. Among the most promising candidates is Niobium Phosphide
(NbP), a topological semimetal that exhibits remarkable electrical characteristics in ultrathin
films. This guide provides an objective comparison of the performance of NbP interconnects
against traditional copper interconnects, supported by available experimental data and
simulations, to inform researchers and professionals in advanced technological fields.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for NbP and copper interconnects
based on recent studies. It is important to note that while experimental data for the resistivity of
NbP is available, some other performance metrics are inferred from simulations of similar
topological semimetals like Niobium Arsenide (NbAs) due to the nascent stage of NbP
interconnect research.
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Performance Metric

Niobium
Phosphide (NbP)

Copper (Cu)

Key Insights

Resistivity (at <5 nm

thickness)

~34 puQ-cm (for 1.5 nm
film)[11[21[3][4]

~100 pQ-cm[1][2][3][4]

NbP exhibits
significantly lower
resistivity than copper
at aggressively scaled
dimensions, a critical
advantage for future

technology nodes.

RC Delay

Potentially up to
35.88% lower (based

on NbAs simulations)

[3][5]

Baseline

The lower resistance
of NbP is expected to
lead to a substantial
reduction in RC delay,
enabling faster signal

propagation.

Power Consumption

Lower (qualitatively)[6] Baseline

Reduced resistivity
directly translates to
lower power
dissipation, a crucial
factor for energy-

efficient computing.

Thermal Stability

High (inferred from
bulk properties and

_ Moderate
studies on other

metals)[1]

Niobium's high
melting point suggests
good thermal stability
for NbP, though
specific thin film

studies are needed.
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The robust nature of
similar materials

suggests NbP may

o Potentially High Well-characterized, a ]
Electromigration ) ) offer improved
] (inferred from material ~ known challenge at ]
Resistance _ _ , resistance to
properties) small dimensions

electromigration, a
key failure mechanism

in interconnects.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of
scientific claims. Below are the protocols for key experiments cited in the comparison.

Thin Film Deposition and Resistivity Measurement

This protocol is based on the synthesis and characterization of NbP thin films as described in
the foundational study by Khan et al. (2025).

o Objective: To deposit ultrathin films of NbP and measure their electrical resistivity as a
function of thickness, comparing it with copper films of similar dimensions.

o Methodology:

o Substrate Preparation: Sapphire (Al203) substrates are cleaned to ensure an atomically
smooth and contaminant-free surface for deposition.

o Sputter Deposition:
= NbP and Cu thin films are deposited using a magnetron sputtering system.

= For NbP, a thin seed layer of Niobium (Nb) is often deposited first to promote the
desired film growth.

= The deposition is carried out in a high-vacuum chamber at a temperature of
approximately 400°C, which is compatible with back-end-of-line (BEOL) semiconductor
manufacturing processes|7].
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o Thickness Control: The film thickness is precisely controlled by the deposition time and
sputtering rate, and verified using techniques like X-ray reflectometry (XRR) or
transmission electron microscopy (TEM).

o Resistivity Measurement:

» The sheet resistance of the films is measured using a four-point probe setup. This
method eliminates the influence of contact resistance, providing an accurate
measurement of the film's intrinsic resistance.

» The resistivity (p) is then calculated using the formula p = R_s x t, where R_s is the
sheet resistance and t is the film thickness.

o Copper Comparison: Copper films of varying thicknesses are deposited and measured
under identical conditions to provide a direct comparison.

Accelerated Electromigration Testing (Standard Protocol
for Interconnects)

While specific electromigration data for NbP is not yet widely available, the following is a
standard, widely-adopted protocol for testing copper interconnects, which would be adapted for
NbP.

» Objective: To assess the lifetime and failure mechanisms of interconnects under high current
stress.

o Methodology:

o Test Structure Fabrication: Interconnect test structures (lines with vias) are fabricated
using standard lithography and etching processes.

o Accelerated Stressing: The test structures are subjected to high current densities (on the
order of MA/cm?) at elevated temperatures (typically 200-350°C) to accelerate the
electromigration process|[8][9].

o In-situ Resistance Monitoring: The resistance of the interconnect is monitored in real-time
throughout the test.
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o Failure Criterion: Failure is typically defined as a certain percentage increase in resistance
(e.g., 10-20%) from its initial value.

o Lifetime Analysis: The time-to-failure (TTF) for a statistically significant number of test
structures is measured, and the data is used to extrapolate the interconnect lifetime under
normal operating conditions using models like Black's equation.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key concepts and workflows
discussed in this guide.

Thin Film Deposition Resistivity Measurement
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Click to download full resolution via product page

Workflow for Thin Film Deposition and Resistivity Measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to NbP and Copper Interconnects
in Nanoelectronics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078461#performance-of-nbp-interconnects-
compared-to-copper-in-nanoelectronics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://ctherm.com/resources/newsroom/blog/thermal-analysis-thin-films-blog/
https://files01.core.ac.uk/download/pdf/228680091.pdf
https://www.iue.tuwien.ac.at/phd/rovitto/node23.html
https://www.benchchem.com/product/b078461#performance-of-nbp-interconnects-compared-to-copper-in-nanoelectronics
https://www.benchchem.com/product/b078461#performance-of-nbp-interconnects-compared-to-copper-in-nanoelectronics
https://www.benchchem.com/product/b078461#performance-of-nbp-interconnects-compared-to-copper-in-nanoelectronics
https://www.benchchem.com/product/b078461#performance-of-nbp-interconnects-compared-to-copper-in-nanoelectronics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b078461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

